molecular formula C9H11N5O3 B12355648 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one

Cat. No.: B12355648
M. Wt: 237.22 g/mol
InChI Key: PYLZONYXQBBSAJ-GHIUWOTISA-N
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Description

2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one is a chemical compound with the molecular formula C9H13N5O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with ®-glyceraldehyde under controlled conditions to form the desired compound . The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often used to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one involves its interaction with specific enzymes and proteins. It acts as a cofactor or inhibitor, modulating the activity of enzymes involved in critical biochemical pathways. For example, it has been shown to increase the thermal stability of mutant tyrosine hydroxylase and phenylalanine hydroxylase, which are important for neurotransmitter synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific configuration and functional groups, which confer unique reactivity and biological activity. Its ability to stabilize mutant enzymes and its role in various biochemical pathways make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,5-6,15-16H,1H3,(H2,10,14,17)/t3-,5?,6-/m0/s1

InChI Key

PYLZONYXQBBSAJ-GHIUWOTISA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=NC2C(=NC(=NC2=O)N)N=C1)O)O

Canonical SMILES

CC(C(C1=NC2C(=NC(=NC2=O)N)N=C1)O)O

Origin of Product

United States

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